[1,2,4]Triazolo[4,3-a]pyridine-6-carbohydrazide
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Overview
Description
“[1,2,4]Triazolo[4,3-a]pyridine-6-carbohydrazide” is a derivative of the [1,2,4]triazolo[4,3-a]pyridine class of compounds . These compounds are known for their broad range of biological activities, including antifungal, antibacterial, anticonvulsant, antioxidant, and herbicidal properties . They have also been recognized as inhibitors of various enzymes such as adenosine receptors, HIF prolyl hydrolase, and myeloperoxidase .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]pyridine derivatives has been reported in several studies . For instance, a series of novel [1,2,4]triazolo[4,3-a]pyridine derivatives were synthesized from 2,3-dichloropyridine and hydrazine hydrate through multi-step reactions under microwave irradiation conditions . Another study reported the synthesis of [1,2,4]triazolo[4,3-a]pyridine derivatives via aromatic nucleophilic substitution .Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[4,3-a]pyridine derivatives has been analyzed using various techniques such as FTIR, FT-Raman, and XRD studies . For instance, one study reported that the compound crystallizes in the centrosymmetric monoclinic space group P 2 1 / n with eight molecules per unit cell .Physical and Chemical Properties Analysis
The physical and chemical properties of [1,2,4]triazolo[4,3-a]pyridine derivatives have been analyzed in several studies . For example, one study reported that the compound has a melting point of 188–189 °C .Mechanism of Action
Safety and Hazards
Future Directions
The future directions for the research on [1,2,4]triazolo[4,3-a]pyridine derivatives could involve further exploration of their biological activities and potential applications in various fields such as medicinal chemistry and pharmaceuticals. The development of new and potent antimalarial drugs is one potential area of future research .
Properties
IUPAC Name |
[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O/c8-10-7(13)5-1-2-6-11-9-4-12(6)3-5/h1-4H,8H2,(H,10,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVORDUMDCYAGTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=CN2C=C1C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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